molecular formula C19H15FN2O4 B4603323 (5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B4603323
M. Wt: 354.3 g/mol
InChI Key: RTMQEJGDHBKHCC-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxin ring, a fluorophenyl group, and an imidazolidine-2,4-dione core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxin ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzyl halide and a suitable nucleophile.

    Formation of the Imidazolidine-2,4-dione Core: This step involves the cyclization of a diamine with a suitable carbonyl compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Fluorinated benzyl halide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • 3-Mercaptopropanyl-N-hydroxysuccinimide ester

Uniqueness

Compared to similar compounds, (5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c20-14-4-2-1-3-13(14)11-22-18(23)15(21-19(22)24)9-12-5-6-16-17(10-12)26-8-7-25-16/h1-6,9-10H,7-8,11H2,(H,21,24)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMQEJGDHBKHCC-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Reactant of Route 2
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

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